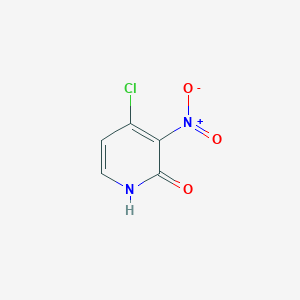
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. In
Scientific Research Applications
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the activity of various kinases that are involved in cancer cell growth and survival, including BTK, AKT, and FLT3. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Mechanism Of Action
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine works by inhibiting the activity of various kinases that are involved in cancer cell growth and survival. It specifically targets BTK, a kinase that is essential for the survival and proliferation of B cells. By inhibiting BTK, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can induce apoptosis and inhibit the growth of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also inhibits AKT and FLT3, which are involved in various signaling pathways that promote cancer cell survival and proliferation.
Biochemical And Physiological Effects
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have potent antitumor activity in preclinical models of cancer. It can induce apoptosis and inhibit the growth and survival of cancer cells. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has been shown to have a favorable safety profile in preclinical studies.
Advantages And Limitations For Lab Experiments
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine also has potent antitumor activity, which makes it a useful tool for studying the efficacy of cancer treatments. However, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Future Directions
There are several future directions for the development of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine. One direction is to further explore its efficacy in preclinical models of cancer, including in combination with other cancer treatments. Another direction is to develop more potent and selective inhibitors of BTK and other kinases that are involved in cancer cell growth and survival. Finally, clinical trials are needed to determine the safety and efficacy of 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine in humans, which will be an important step in its development as a potential cancer treatment.
Synthesis Methods
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3,5-dimethylpyrazole with tert-butyl nitrite to form tert-butyl 3,5-dimethylpyrazole-1-carboxylate. This compound is then reacted with methylamine to form tert-butyl 3,5-dimethyl-4-methyl-1H-pyrazole-1-carboxylate, which is subsequently deprotected with trifluoroacetic acid to form 3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine.
properties
CAS RN |
159976-74-6 |
|---|---|
Product Name |
3-(tert-Butyl)-4-methyl-1H-pyrazol-5-amine |
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-tert-butyl-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3,(H3,9,10,11) |
InChI Key |
NFSLWNSAFBWRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1N)C(C)(C)C |
Canonical SMILES |
CC1=C(NN=C1N)C(C)(C)C |
synonyms |
1H-Pyrazol-3-amine, 5-(1,1-dimethylethyl)-4-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



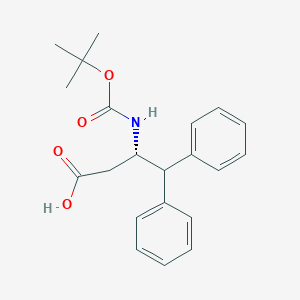
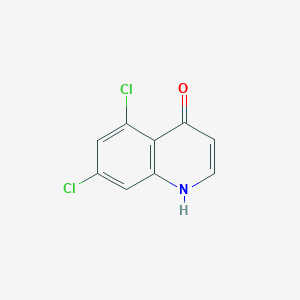


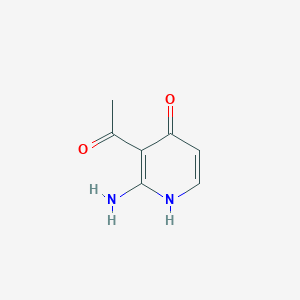
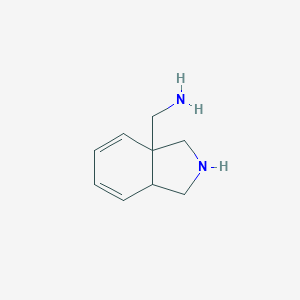
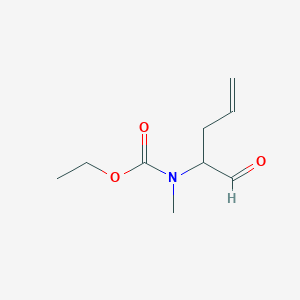
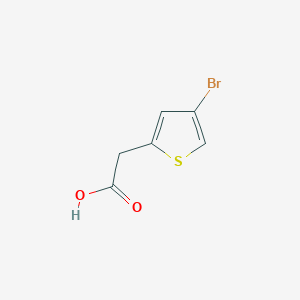
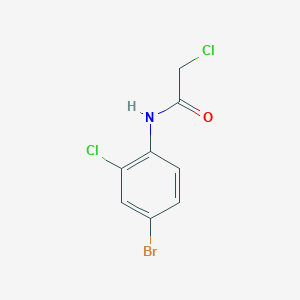
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
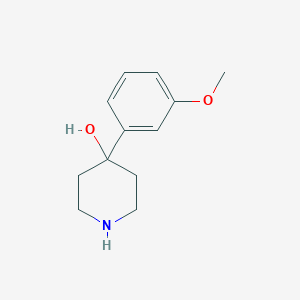
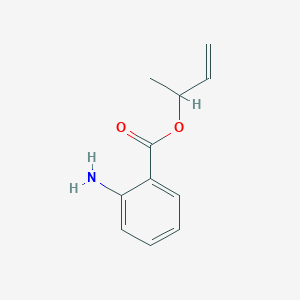
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
